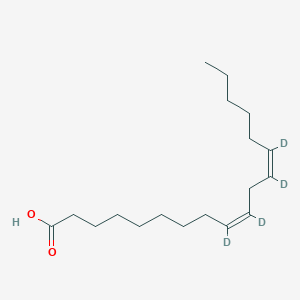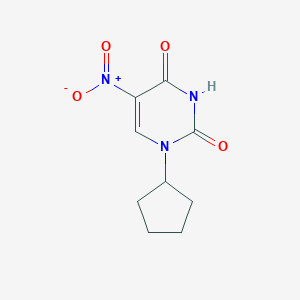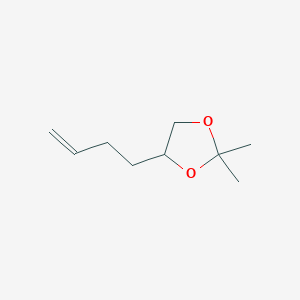![molecular formula C13H12FNO2S B163714 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-70-4](/img/structure/B163714.png)
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by forming diastereomers with chiral molecules, which can then be separated through chromatography. The diastereomers have different physical and chemical properties, allowing for their separation and analysis.
Biochemical and Physiological Effects
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid does not have any known biochemical or physiological effects on the human body. It is a chemical compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its ability to form diastereomers with chiral molecules, allowing for their separation and analysis. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is its cost, as it can be expensive to synthesize and purify.
Orientations Futures
There are several future directions for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid research, including its potential use in the development of new drugs and in the analysis of complex mixtures. 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may also have applications in the field of biotechnology, such as in the production of chiral compounds. Further research is needed to explore these potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Conclusion
In conclusion, 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to form diastereomers with chiral molecules makes it a valuable tool in the analysis of complex mixtures and the development of new drugs. Further research is needed to explore its potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Méthodes De Synthèse
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized through several methods, including the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)aniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in its pure form.
Applications De Recherche Scientifique
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used in various scientific research applications, including as a chiral derivatizing agent in the analysis of amino acids and as a resolving agent for enantiomers. It has also been used in the analysis of drug metabolites and in the separation of racemic mixtures.
Propriétés
Numéro CAS |
138568-70-4 |
|---|---|
Nom du produit |
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Formule moléculaire |
C13H12FNO2S |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-[3-fluoro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
Clé InChI |
IVUZUYWXILBGMR-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canonique |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)